

Deltamycin A1 (CAS 58880-22-1): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deltamycin A1*

Cat. No.: *B15562363*

[Get Quote](#)

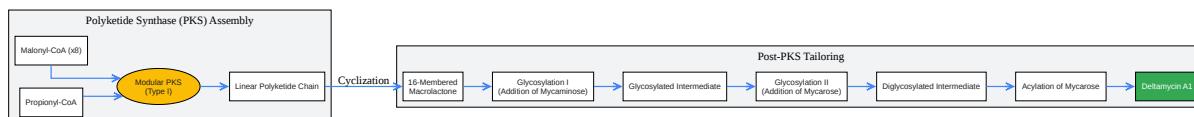
For Researchers, Scientists, and Drug Development Professionals

Abstract

Deltamycin A1 is a 16-membered macrolide antibiotic produced by the bacterium *Streptomyces halstedii* subsp. *deltae*. As a member of the carbomycin family of macrolides, it exhibits activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of the available scientific information regarding **Deltamycin A1**, including its physicochemical properties, biological activity, and proposed mechanism of action. Due to the limited recent research specifically on **Deltamycin A1**, this guide incorporates data from closely related analogues, such as Carbomycin A, to provide a more complete understanding. Experimental methodologies for production, purification, and activity assessment are detailed based on foundational literature, alongside visualizations of its biochemical pathways.

Physicochemical Properties

Deltamycin A1 is a complex macrolide with the following properties:


Property	Value	Reference
CAS Number	58880-22-1	N/A
Molecular Formula	C ₃₉ H ₆₁ NO ₁₆	[1]
Molecular Weight	799.90 g/mol	[1]
Appearance	Colorless, optically active crystalline substance	[2]
Melting Point	201-204 °C	N/A
Solubility	Soluble in DMSO	[1]
UV Absorption Maximum	240 nm	[3]

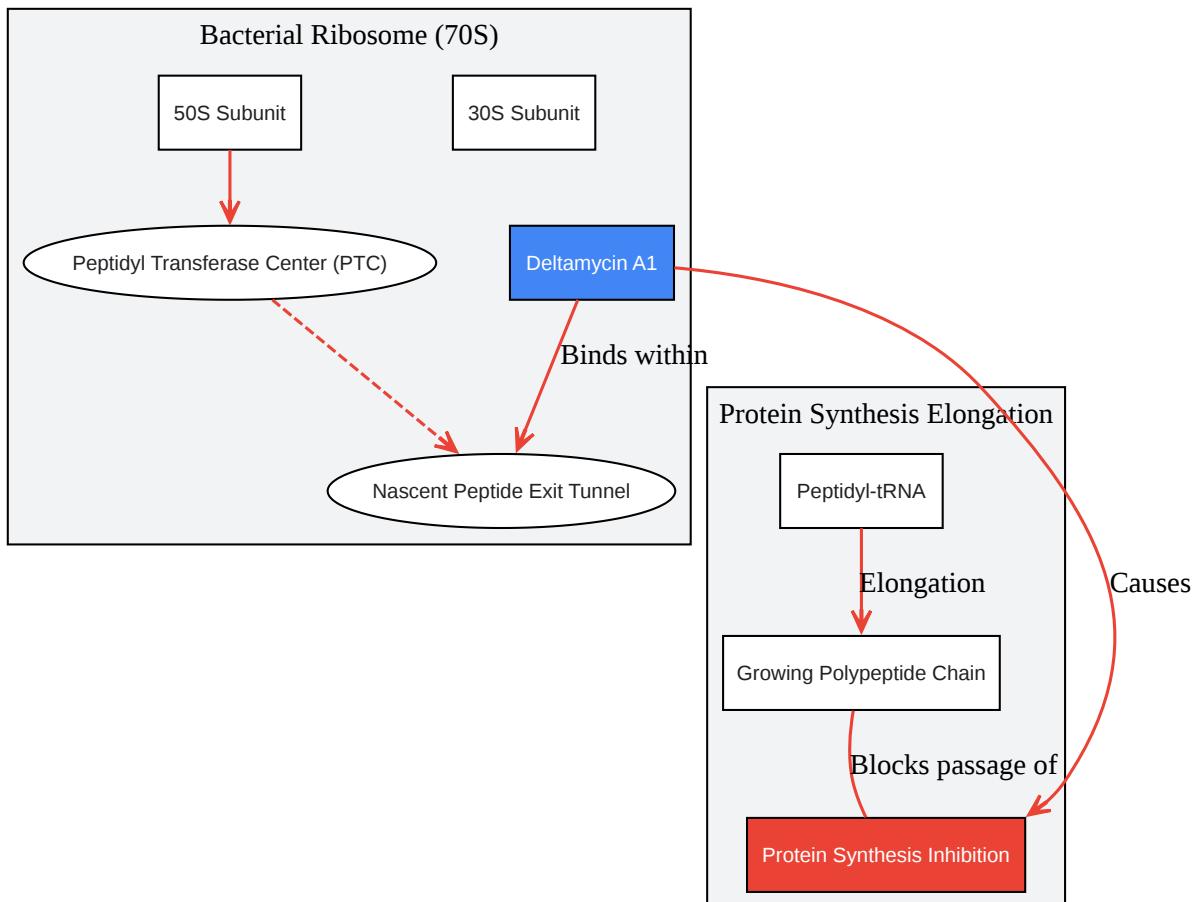
Biosynthesis

Deltamycin A1 is a natural product synthesized by *Streptomyces halstedii* subsp. *deltae*[4][5]. Like other 16-membered macrolides such as carbomycin and tylosin, its biosynthesis is understood to originate from a modular polyketide synthase (PKS) pathway, followed by tailoring steps including glycosylation and other modifications. The aglycone backbone of carbomycin is synthesized from eight acetate units and one propionate unit[2].

Proposed Biosynthetic Pathway

The following diagram illustrates a generalized biosynthetic pathway for a carbomycin-type macrolide, which is expected to be highly similar for **Deltamycin A1**.

[Click to download full resolution via product page](#)


Caption: Proposed biosynthetic pathway for **Deltamycin A1**.

Mechanism of Action

Deltamycin A1, as a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the large (50S) ribosomal subunit. This binding interferes with the elongation of the polypeptide chain.

Ribosomal Binding and Inhibition of Protein Synthesis

Studies on the closely related carbomycin A indicate that it binds near the peptidyl transferase center (PTC) of the ribosome[4][6]. The binding site is primarily composed of 23S rRNA, with ribosomal protein L27 playing a significant role[4][6]. The antibiotic is thought to sterically hinder the passage of the nascent polypeptide chain through the ribosomal exit tunnel, leading to the dissociation of peptidyl-tRNA and cessation of protein synthesis[2][7].

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Deltamycin A1**.

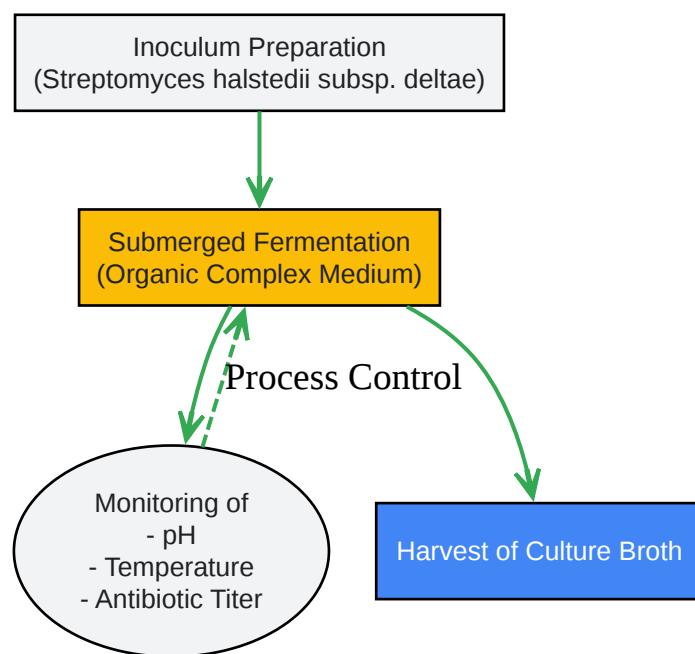
Biological Activity

Deltamycin A1 is active against Gram-positive bacteria^[5]. Limited specific minimum inhibitory concentration (MIC) data for **Deltamycin A1** is available in the public domain. However, a patent for a derivative, 4"-phenylacetyl-4"-deacyl deltamycin (PAD), provides some insight into its potential activity.

Test Organism	PAD (mcg/ml)	Carbomycin A (mcg/ml)	Josamycin (mcg/ml)
Staphylococcus aureus FDA 209P	< 0.2	0.4	< 0.2
Staphylococcus aureus Smith	0.4	0.8	1.6
Staphylococcus aureus (EM)r	< 0.2	0.4	0.4

(Data from patent GB1573121A for a derivative of deltamycin)[8]

Experimental Protocols


The following protocols are based on the original discovery and characterization of deltamycins and related carbomycins.

Fermentation for Deltamycin A1 Production

This protocol is adapted from the production of carbomycin by *Streptomyces halstedii*[3].

- Producing Organism: *Streptomyces halstedii* subsp. *deltae*[5].
- Fermentation Medium:
 - Soybean meal: 30.0 g/L
 - Glucose: 22.0 g/L
 - NaCl: 1.0 g/L
 - CaCO₃: 5.0 g/L
 - CoCl₂·6H₂O: 0.005 g/L
 - Lard oil: 4.0 g/L

- Culture Conditions:
 - The organism is cultured in the above medium under submerged fermentation conditions.
 - Optimal temperature and pH for growth and production should be empirically determined but are typical for *Streptomyces* fermentations (e.g., 28-30°C, pH 6.8-7.2).
 - Fermentation is carried out for a period sufficient to achieve maximal antibiotic titer, typically 5-7 days.
 - Aeration and agitation are critical for optimal yield.

[Click to download full resolution via product page](#)

Caption: General workflow for **Deltamycin A1** fermentation.

Isolation and Purification

The original method for the isolation of deltamycins employed silica gel chromatography[3].

- Extraction: The culture broth is first filtered to separate the mycelium from the supernatant. The antibiotic is then extracted from the filtered broth using a water-immiscible organic solvent (e.g., ethyl acetate) at a slightly alkaline pH.

- Concentration: The organic extract is concentrated under reduced pressure to yield a crude antibiotic mixture.
- Chromatography:
 - Stationary Phase: Silica gel.
 - Mobile Phase: A solvent system capable of separating the different deltamycin components. A common approach for macrolides is a gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol).
 - The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column.
 - Fractions are collected and analyzed by a suitable method (e.g., thin-layer chromatography with bioassay or UV detection at 240 nm) to identify those containing **Deltamycin A1**.
- Crystallization: Fractions containing pure **Deltamycin A1** are pooled, concentrated, and the antibiotic is crystallized from a suitable solvent system (e.g., alcohol-water mixtures)[2].

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of **Deltamycin A1** can be determined using standard methods such as broth microdilution or agar dilution.

- Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard) is prepared.
- Antibiotic Dilution: A serial two-fold dilution of **Deltamycin A1** is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
- Inoculation: Each dilution of the antibiotic is inoculated with the standardized bacterial suspension.
- Incubation: The inoculated dilutions are incubated at the optimal temperature for the test bacterium (e.g., 35-37°C) for 18-24 hours.

- MIC Determination: The MIC is the lowest concentration of **Deltamycin A1** that completely inhibits visible growth of the bacterium.

Conclusion

Deltamycin A1 is a classic 16-membered macrolide antibiotic with a well-defined chemical structure and a mechanism of action consistent with other members of its class. While it has been largely superseded in clinical and research settings by newer antibiotics, the foundational knowledge of its biosynthesis, production, and mode of action remains relevant for the study of macrolides and the discovery of new antimicrobial agents from natural sources. Further research would be required to fully elucidate its specific biosynthetic pathway and to conduct a comprehensive evaluation of its antimicrobial spectrum against contemporary clinical isolates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbomycin - Wikipedia [en.wikipedia.org]
- 3. Carbomycin, a macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of some macrolide antibiotics with the ribosome. Labeling of the binding site components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deltamycins, new macrolide antibiotics. I. Producing organism and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Components of the macrolide binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB1573121A - Deltamycin derivatives - Google Patents [patents.google.com]

- To cite this document: BenchChem. [Deltamycin A1 (CAS 58880-22-1): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15562363#deltamycin-a1-cas-number-58880-22-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com